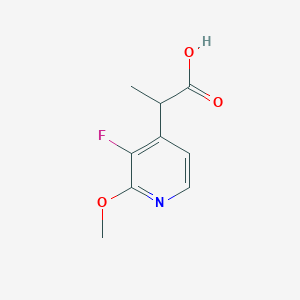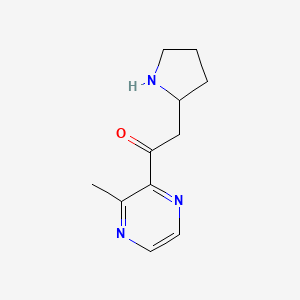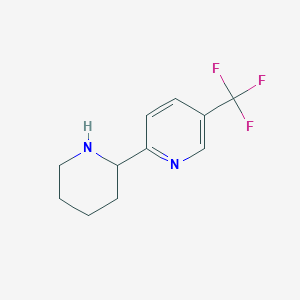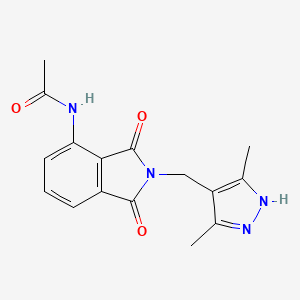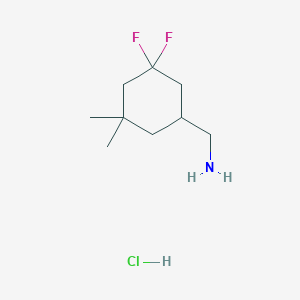
(3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine hydrochloride: is a chemical compound with the molecular formula C9H17ClF2N. It is a derivative of cyclohexylmethanamine, where the cyclohexane ring is substituted with two fluorine atoms and two methyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring with the desired substitutions. This can be achieved through a series of reactions, including halogenation and alkylation.
Introduction of the Amino Group: The next step involves the introduction of the amino group. This is typically done through a nucleophilic substitution reaction where an amine is introduced to the cyclohexane ring.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or hydroxyl derivatives.
Reduction: This compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the cyclohexane ring are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions may result in various substituted cyclohexylmethanamine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It can be used as a model compound to investigate the interactions between fluorinated molecules and biological systems.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Fluorine-containing compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of (3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- (3,3-Difluoro-5,5-dimethylcyclohexyl)methanol
- (3,3-Difluoro-5,5-dimethylcyclohexyl)amine
- (3,3-Difluoro-5,5-dimethylcyclohexyl)chloride
Comparison:
- (3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine hydrochloride is unique due to the presence of both the amino group and the hydrochloride salt, which can significantly influence its chemical and biological properties.
- (3,3-Difluoro-5,5-dimethylcyclohexyl)methanol differs by having a hydroxyl group instead of an amino group, which can affect its reactivity and interactions with biological systems.
- (3,3-Difluoro-5,5-dimethylcyclohexyl)amine lacks the hydrochloride salt, which can influence its solubility and stability.
- (3,3-Difluoro-5,5-dimethylcyclohexyl)chloride has a chloride group instead of an amino group, which can alter its chemical reactivity and potential applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H18ClF2N |
|---|---|
Poids moléculaire |
213.69 g/mol |
Nom IUPAC |
(3,3-difluoro-5,5-dimethylcyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H17F2N.ClH/c1-8(2)3-7(5-12)4-9(10,11)6-8;/h7H,3-6,12H2,1-2H3;1H |
Clé InChI |
LTOYJEBIZAKVCH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(C1)(F)F)CN)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


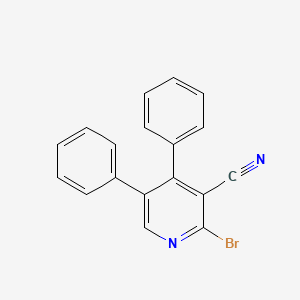

![tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B13090286.png)
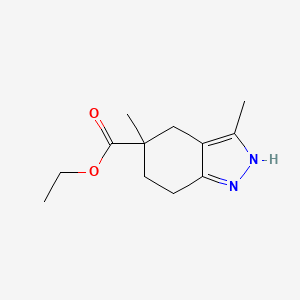
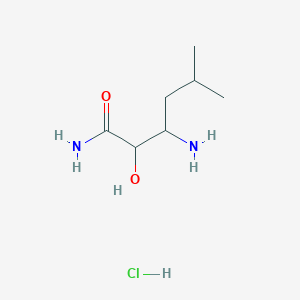
![{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13090299.png)
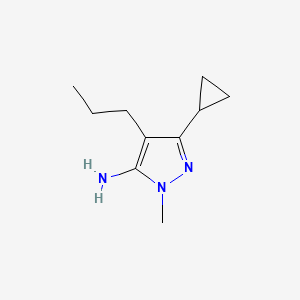
![tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B13090303.png)
![Bicyclo[1.1.1]pentan-1-ylhydrazine](/img/structure/B13090313.png)
